Tetramethylene sulfoxide
Overview
Description
Synthesis Analysis
The synthesis of tetramethylene sulfoxide and its derivatives often involves the oxidation of sulfides. For instance, the oxidation of sulfides with hydrogen peroxide catalyzed by iron tetrakis(pentafluorophenyl)porphyrin in ethanol is an efficient and chemoselective process, producing sulfoxides with high yields (E. Baciocchi et al., 2004)(Baciocchi, 2004). Additionally, the synthesis and characterization of new halogen-tetramethylene sulfoxide-ruthenium complexes highlight an easy synthetic path for creating such compounds (E. Alessio et al., 1990)(Alessio, 1990).
Molecular Structure Analysis
Tetramethylene sulfoxide's molecular structure has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structures of cis-dichlorotetrakis(tetramethylene sulfoxide)ruthenium(II) provide insights into the coordination and spatial arrangement of tetramethylene sulfoxide molecules around metal centers (E. Alessio et al., 1990)(Alessio, 1990).
Chemical Reactions and Properties
Tetramethylene sulfoxide undergoes various chemical reactions, including photolysis and interactions with other chemical species. The 147-nm photolyses of tetramethylene sulfide, sulfoxide, and sulfone reveal mechanisms involving diradical intermediates and elimination reactions (Alfred A. Scala et al., 1981)(Scala, 1981).
Physical Properties Analysis
The physical properties of tetramethylene sulfoxide, such as its solubility, boiling point, and melting point, are crucial for its application in various chemical processes. However, specific detailed studies on these properties were not identified in the search results.
Chemical Properties Analysis
Tetramethylene sulfoxide's chemical properties, including its reactivity, stability, and interactions with other compounds, have been explored to some extent. The synthesis and characterization of its complexes, as well as studies on its oxidation and reactions with carbon monoxide, provide valuable information on its chemical behavior (E. Alessio et al., 1990; R. Srivastava & F. Fronczek, 2003)(Alessio, 1990)(Srivastava & Fronczek, 2003).
Scientific Research Applications
Inhibition of Liver Alcohol Dehydrogenase and Ethanol Metabolism : Tetramethylene sulfoxide has been identified as an effective inhibitor of liver alcohol dehydrogenase and ethanol metabolism in rats. It showed promise as an uncompetitive inhibitor, suggesting potential therapeutic applications (Chadha, Leidal, & Plapp, 1983).
Use in Rechargeable Li-O2 Batteries : Tetramethylene sulfoxide-based electrolyte was used in rechargeable Li-O2 batteries, exhibiting superior performance without a catalyst and promoting lithium peroxide as the dominant discharge product (Xu et al., 2012).
Photolysis Studies : Research on the photolysis of tetramethylene sulfoxide with 147-nm radiation in gas and condensed phases has provided insights into the photodecomposition mechanisms of this compound (Scala, Colon, & Rourke, 1981).
Semiempirical MO Method Study : The photochemical decomposition mechanism of tetramethylene sulfoxide was investigated using the SINDO1 semiempirical MO method, providing insights into the formation of ethene, cyclobutane, and other products through concerted bond fragmentations (Jug, Neumann, & Schluff, 1993).
Vibrational Spectroscopy in Complexes : Vibrational spectroscopy of tetramethylene sulfoxide and its hexacoordinate complexes with various metal ions revealed the frequency order of ν MO and other aspects of the complex structures (Berney & Weber, 1971).
Influence on Solubility of Polymers : The unique interaction between tetramethylene sulfoxide and poly(vinylidene chloride) was studied, indicating strong polar interactions enhanced by the presence of nonpolar diluents (Wessling, 1973).
Oxidation of Poly(tetramethylene Sulfide) : The oxidation process of poly(tetramethylene sulfide) was investigated, highlighting the formation of sulfoxide and sulfone groups and their impact on crystallinity and melting behavior (Marco et al., 1984).
Safety And Hazards
Future Directions
Tetramethylene sulfoxide has shown promising potential in the up-scaling manufacturing of high-efficiency methylammonium-free perovskite solar cells . Its use in the gas-quenching technique has demonstrated superior accessibility to low-pressure processing, indicating its potential for future applications .
properties
IUPAC Name |
thiolane 1-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXOBTBCNRIIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061814 | |
Record name | Thiophene, tetrahydro-, 1-oxide | |
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Molecular Weight |
104.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Tetramethylene sulfoxide | |
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Product Name |
Tetramethylene sulfoxide | |
CAS RN |
1600-44-8 | |
Record name | Tetramethylene sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1600-44-8 | |
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Record name | Tetramethylene sulfoxide | |
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Record name | Tetramethylene sulfoxide | |
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Record name | Thiophene, tetrahydro-, 1-oxide | |
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Record name | Thiophene, tetrahydro-, 1-oxide | |
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Record name | Tetrahydrothiophene 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.995 | |
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Record name | Tetramethylene sulfoxide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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